4-(Oxan-4-yl)-1,3-thiazol-2-amine hydrochloride
Overview
Description
4-(Oxan-4-yl)-1,3-thiazol-2-amine hydrochloride (4-OTHA-HCl) is an organic compound that is widely used in the scientific research field. It is a white crystalline solid with a molecular weight of 250.77 g/mol and a melting point of 170-175 °C. 4-OTHA-HCl is a versatile compound that is able to form a variety of derivatives and can be used in a variety of applications.
Scientific Research Applications
1. Neuropharmacology and Eating Disorders
- Orexin Receptor Antagonism in Binge Eating: Studies have indicated that certain thiazol-amine derivatives can act as antagonists for orexin receptors, playing a significant role in modulating feeding, arousal, stress, and drug abuse. Specific compounds have shown efficacy in selectively reducing binge eating for highly palatable food without affecting standard food pellet intake, suggesting their potential in treating binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
2. Structural Chemistry and Material Science
- Quantitative Analysis of Noncovalent Interactions: Thiazol-amine derivatives have been studied for their noncovalent interactions, revealing insights into the nature and strength of these interactions, which are crucial in drug design and material science (El-Emam et al., 2020).
3. Photodegradation and Stability Studies
- Photo-degradation Analysis: The stability and degradation pathways of thiazole-containing compounds when exposed to light have been explored. This research is essential for understanding the storage and usage conditions of these compounds in pharmaceuticals and other applications (Wu, Hong, & Vogt, 2007).
4. Anti-inflammatory and Anticancer Applications
- Anti-inflammatory Properties: Some thiazol-amine derivatives have shown significant anti-inflammatory activities, potentially offering therapeutic options for inflammation-related disorders (Singh, Bhati, & Kumar, 2008).
- Anticancer Activities: Certain derivatives have been synthesized and found to exhibit comparable antiproliferative properties against human cancer cell lines to cisplatin, indicating their potential as cancer therapeutics (Matysiak et al., 2012).
5. Antibacterial and Antiviral Research
- Antibacterial and Antiviral Agents: Research has been conducted to evaluate the efficacy of thiazol-amine derivatives as antibacterial and antiviral agents, with some compounds showing promise against various bacteria, fungi, and viruses (Dabholkar & Parab, 2011; Stachulski et al., 2011) (https://consensus.app/papers/thiazolides-agents-inhibition-hepatitis-virus-stachulski/c44bae6c1c995446958931d28a9a0f8c/?utm_source=chatgpt).
6. Synthesis and Drug Design
- Synthesis and Drug Design: The design, synthesis, and biological screening of thiazol-amine derivatives for various biomedical applications have been extensively studied. These investigations include evaluating their potential as HIV-1 reverse transcriptase inhibitors, exploring novel systems for drug transport, and assessing their cytotoxicity and induction of apoptosis in human leukemia cells (Gawali et al., 2018; Asela et al., 2017; Chandrappa et al., 2009) (https://consensus.app/papers/gold-nanoparticles-stabilized-novel-system-drug-asela/dda9666da25c5b638dddbd63e4285df2/?utm_source=chatgpt) (https://consensus.app/papers/synthesis-chandrappa/dc9e3e855b2f514b86433e2da56a022c/?utm_source=chatgpt).
Biochemical Analysis
Biochemical Properties
4-(Oxan-4-yl)-1,3-thiazol-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aliphatic amines, which are a class of compounds found in many biological systems . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes involved in metabolic pathways . Additionally, its interaction with cell signaling pathways can lead to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s structure allows it to fit into the active sites of enzymes, thereby modulating their activity. This can lead to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, which are important for understanding its overall impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . Understanding these dosage effects is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s involvement in these pathways highlights its potential impact on overall metabolic function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding how the compound is transported and distributed is essential for determining its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall impact on cellular function.
properties
IUPAC Name |
4-(oxan-4-yl)-1,3-thiazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS.ClH/c9-8-10-7(5-12-8)6-1-3-11-4-2-6;/h5-6H,1-4H2,(H2,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDLOGRZCITXAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CSC(=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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